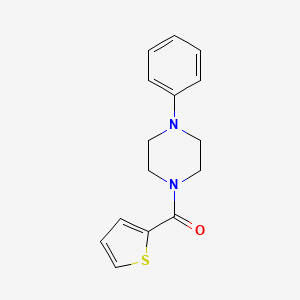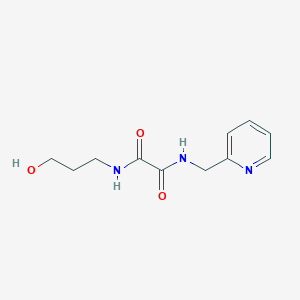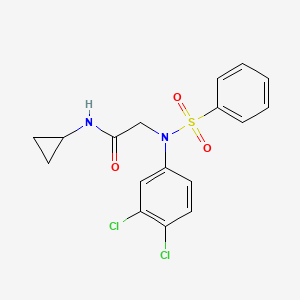![molecular formula C22H17N3O5 B5142221 N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B5142221.png)
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide, commonly known as MNBD, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNBD belongs to the class of benzoxazole derivatives and has been found to exhibit a range of biochemical and physiological effects.
科学研究应用
MNBD has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. MNBD has also been found to exhibit anti-inflammatory and anti-oxidant properties, which may have applications in the treatment of various diseases.
作用机制
The exact mechanism of action of MNBD is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. MNBD has been shown to inhibit the activity of the enzyme AKT, which is involved in the regulation of cell growth and survival. It has also been found to inhibit the activity of the enzyme COX-2, which is involved in inflammation.
Biochemical and Physiological Effects
MNBD has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). MNBD has also been found to exhibit anti-inflammatory and anti-oxidant properties, which may have applications in the treatment of various diseases.
实验室实验的优点和局限性
MNBD has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. It has also been found to have low toxicity, making it a safe compound to work with in the lab. However, MNBD has some limitations for lab experiments. It is a relatively new compound, and its exact mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and treatment regimen for MNBD.
未来方向
There are several future directions for research on MNBD. One area of research is the development of MNBD-based anticancer drugs. MNBD has been shown to inhibit the growth of cancer cells, and further research is needed to determine its efficacy in vivo and its potential as a cancer treatment. Another area of research is the development of MNBD-based anti-inflammatory and anti-oxidant drugs. MNBD has been found to exhibit these properties, and further research is needed to determine its potential applications in the treatment of various diseases. Finally, more research is needed to fully understand the mechanism of action of MNBD and its potential applications in scientific research.
合成方法
MNBD can be synthesized using a multi-step process involving the reaction of 4-methoxyaniline with salicylic acid followed by the condensation of the resulting product with 2-nitrobenzoyl chloride. The final step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas. The resulting product is MNBD, which can be purified using column chromatography.
属性
IUPAC Name |
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5/c1-13-17(4-3-5-19(13)25(27)28)21(26)23-15-8-11-20-18(12-15)24-22(30-20)14-6-9-16(29-2)10-7-14/h3-12H,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJVUHNIMLOTGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-chloro-2-methylphenyl)hydrazone]](/img/structure/B5142138.png)
![2-(2-bromophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B5142145.png)
![3-chloro-4-{[1-(2-chlorobenzyl)-4-piperidinyl]oxy}-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5142155.png)



![ethyl 4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate hydrochloride](/img/structure/B5142203.png)
![3-{4-[bis(4-fluorophenyl)methyl]-1-piperazinyl}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5142211.png)
![1-cyclopentyl-4-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-2-piperazinone](/img/structure/B5142214.png)
![N-benzyl-2-[bis(5-methyl-2-furyl)methyl]benzamide](/img/structure/B5142219.png)
![4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile](/img/structure/B5142220.png)


![2-(allylthio)-4-{[5-(4-fluorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5142242.png)